molecular formula C13H15N5O2 B11503824 5-(acetylamino)-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide

5-(acetylamino)-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11503824
M. Wt: 273.29 g/mol
InChI Key: MFXFJBGEFGVGHV-UHFFFAOYSA-N
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Description

5-(acetylamino)-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(acetylamino)-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Acetylation: The amino group on the triazole ring is acetylated using acetic anhydride under mild conditions.

    Benzylation and Methylation: The triazole ring is further functionalized by introducing benzyl and methyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions to introduce new substituents.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

5-(acetylamino)-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(acetylamino)-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: The parent compound, known for its stability and biological activity.

    Benzyltriazole: Similar structure with a benzyl group, used in corrosion inhibitors and pharmaceuticals.

    Methyltriazole: Contains a methyl group, known for its use in various chemical syntheses.

Uniqueness

5-(acetylamino)-1-benzyl-N-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its functional groups, which confer specific biological activities and chemical reactivity. The presence of the acetylamino group enhances its potential as an enzyme inhibitor, while the benzyl and methyl groups contribute to its stability and solubility.

Properties

Molecular Formula

C13H15N5O2

Molecular Weight

273.29 g/mol

IUPAC Name

5-acetamido-1-benzyl-N-methyltriazole-4-carboxamide

InChI

InChI=1S/C13H15N5O2/c1-9(19)15-12-11(13(20)14-2)16-17-18(12)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H,14,20)(H,15,19)

InChI Key

MFXFJBGEFGVGHV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=NN1CC2=CC=CC=C2)C(=O)NC

Origin of Product

United States

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